molecular formula C9H11N3O B13929379 2-amino-N-cyclopropylnicotinamide

2-amino-N-cyclopropylnicotinamide

Cat. No.: B13929379
M. Wt: 177.20 g/mol
InChI Key: ZBAJXOREZMTUAL-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropylnicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropylnicotinamide typically involves the reaction of nicotinic acid with cyclopropylamine under specific conditions. The process may include steps such as:

    Activation of Nicotinic Acid: Nicotinic acid is first activated using a coupling reagent like carbodiimide.

    Amidation Reaction: The activated nicotinic acid is then reacted with cyclopropylamine to form the desired amide.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropylnicotinamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-amino-N-cyclopropylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropylnicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the amino and cyclopropyl groups.

    2-amino-N-methyl-nicotinamide: A similar compound with a methyl group instead of a cyclopropyl group.

    Cyclopropylamine: The amine used in the synthesis of 2-amino-N-cyclopropylnicotinamide.

Uniqueness

This compound is unique due to the presence of both the amino group and the cyclopropyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H2,10,11)(H,12,13)

InChI Key

ZBAJXOREZMTUAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC=C2)N

Origin of Product

United States

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